molecular formula C15H17ClN2O2S B11065689 5-[2-(2-chlorophenoxy)ethyl]-2-(ethylsulfanyl)-6-methylpyrimidin-4(3H)-one

5-[2-(2-chlorophenoxy)ethyl]-2-(ethylsulfanyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11065689
M. Wt: 324.8 g/mol
InChI Key: ZQAFQFMLHDZHCL-UHFFFAOYSA-N
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Description

5-[2-(2-CHLOROPHENOXY)ETHYL]-2-(ETHYLSULFANYL)-6-METHYL-4(3H)-PYRIMIDINONE is an organic compound with a complex structure that includes a pyrimidinone core, a chlorophenoxyethyl group, and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-CHLOROPHENOXY)ETHYL]-2-(ETHYLSULFANYL)-6-METHYL-4(3H)-PYRIMIDINONE typically involves multiple steps, starting with the preparation of the pyrimidinone core. This can be achieved through the condensation of appropriate precursors under controlled conditions. The chlorophenoxyethyl group is introduced via nucleophilic substitution reactions, while the ethylsulfanyl group is added through thiolation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-CHLOROPHENOXY)ETHYL]-2-(ETHYLSULFANYL)-6-METHYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-[2-(2-CHLOROPHENOXY)ETHYL]-2-(ETHYLSULFANYL)-6-METHYL-4(3H)-PYRIMIDINONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-(2-CHLOROPHENOXY)ETHYL]-2-(ETHYLSULFANYL)-6-METHYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(2-CHLOROPHENOXY)ETHYL]-2-(ETHYLSULFANYL)-6-METHYL-4(3H)-PYRIMIDINONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H17ClN2O2S

Molecular Weight

324.8 g/mol

IUPAC Name

5-[2-(2-chlorophenoxy)ethyl]-2-ethylsulfanyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H17ClN2O2S/c1-3-21-15-17-10(2)11(14(19)18-15)8-9-20-13-7-5-4-6-12(13)16/h4-7H,3,8-9H2,1-2H3,(H,17,18,19)

InChI Key

ZQAFQFMLHDZHCL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=C(C(=O)N1)CCOC2=CC=CC=C2Cl)C

Origin of Product

United States

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